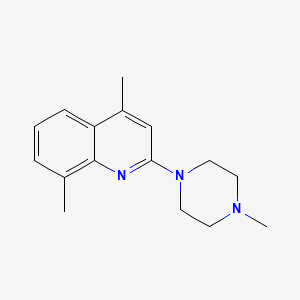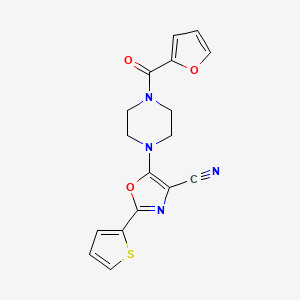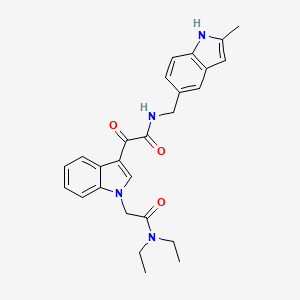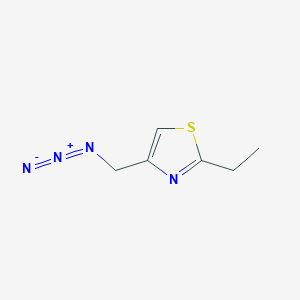
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C16H21N3 . It is a solid substance and has a molecular weight of 255.36 .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis
The molecular structure of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline consists of a quinoline core, which is a double ring structure with a nitrogen atom (N), and it has two methyl groups attached at the 4 and 8 positions of the quinoline ring . Attached to the 2 position of the quinoline ring is a 4-methylpiperazin-1-yl group .Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a solid substance . It has a molecular weight of 255.36 . The exact boiling point is not mentioned in the search results.Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Quinoline and its analogues, including “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline”, have been found to be biologically and pharmaceutically active . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Industrial Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s likely that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” shares these applications due to its structural similarity.
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . This suggests that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” could potentially be used in cancer research or treatment.
Antioxidant Activity
Quinoline derivatives have also been found to exhibit antioxidant activity . This suggests that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” could potentially be used in the development of antioxidant drugs or supplements.
Anti-inflammatory Activity
Quinoline derivatives have been found to exhibit anti-inflammatory activity . This suggests that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” could potentially be used in the development of anti-inflammatory drugs.
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . This suggests that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” could potentially be used in the development of antimalarial drugs.
Safety and Hazards
The safety information for 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . This suggests that future research may focus on developing more efficient and versatile methods for synthesizing 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline and similar compounds.
Propiedades
IUPAC Name |
4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-12-5-4-6-14-13(2)11-15(17-16(12)14)19-9-7-18(3)8-10-19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRYWNHFUAKCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2830565.png)
![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2830566.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2830569.png)





![1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2830577.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2830580.png)
